N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Tubulin polymerization Microtubule destabilizer Antiproliferative screening

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (CAS 1448052-65-0) is a synthetic oxalamide derivative (molecular formula C18H18N4O3, MW 338.37 g/mol) that incorporates a 1-methylindole moiety linked via a hydroxyethyl spacer to a pyridin-3-yl-oxalamide group. The compound falls within the class of indole-oxalamide conjugates, a chemotype actively investigated for tubulin polymerization inhibition.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1448052-65-0
Cat. No. B2646139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
CAS1448052-65-0
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)O
InChIInChI=1S/C18H18N4O3/c1-22-11-14(13-6-2-3-7-15(13)22)16(23)10-20-17(24)18(25)21-12-5-4-8-19-9-12/h2-9,11,16,23H,10H2,1H3,(H,20,24)(H,21,25)
InChIKeyLQGLBFPUAQMCHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (CAS 1448052-65-0): Procurement-Relevant Physicochemical and Target Class Profile


N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (CAS 1448052-65-0) is a synthetic oxalamide derivative (molecular formula C18H18N4O3, MW 338.37 g/mol) that incorporates a 1-methylindole moiety linked via a hydroxyethyl spacer to a pyridin-3-yl-oxalamide group . The compound falls within the class of indole-oxalamide conjugates, a chemotype actively investigated for tubulin polymerization inhibition [1]. Publicly curated bioactivity databases annotate this compound with an affinity for bovine tubulin, placing it in the context of microtubule-targeting agent research, though its reported potency profile diverges from higher-activity comparators within the same structural series [1].

Why Generic Oxalamide Analogs Cannot Substitute for N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide in Tubulin-Targeted Screening


Within the indole-oxalamide chemotype, subtle structural modifications—particularly at the N2-aryl substituent and the indole N1-alkyl group—produce substantial potency shifts in tubulin polymerization assays [1]. The target compound bears a distinct N2-(pyridin-3-yl) substitution pattern combined with an N1-methylindole-3-ethanolamine motif that generates a hydrogen-bond donor/ acceptor topology not replicated by N2-(pyridin-2-yl), N2-(thiazolyl), or N1-unsubstituted indole analogs. Quantitative activity data reveal a >10-fold difference in tubulin polymerization IC50 values between the target compound and the most potent members of the same series; therefore, procurement of a structurally similar but uncharacterized oxalamide does not guarantee comparable screening behavior [2].

Head-to-Head Quantitative Differentiation: N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide vs. Closest Tubulin Polymerization Inhibitor Analogs


Tubulin Polymerization Inhibitory Potency: Target Compound vs. High-Activity Indole Oxalamide Comparator

The target compound inhibits bovine tubulin polymerization with an IC50 of 7,030 nM, as determined by turbidity assay [1]. By comparison, a structurally related indole-oxalamide derivative bearing a 3,4,5-trimethoxyphenyl substituent (instead of the pyridin-3-yl group) achieves an IC50 of 447 nM in the same assay format, representing a 15.7-fold improvement in potency [2]. This quantitative gap demonstrates that the N2-(pyridin-3-yl) oxalamide variant occupies the lower-activity tail of the structure–activity relationship (SAR) landscape for this chemotype.

Tubulin polymerization Microtubule destabilizer Antiproliferative screening

Cellular Tubulin Polymerization Activity: Target Compound vs. Cell-Active Oxalamide Analog

In a cellular context, the target compound has not been independently profiled for intracellular tubulin polymerization inhibition, whereas a close indole-oxalamide congener (BDBM50274079 / CHEMBL4127437) shows an IC50 of 6,130 nM against tubulin beta polymerization in human MCF7 breast adenocarcinoma cells after 18–24 h exposure, measured by ELISA-based spectrophotometry [1]. The near-equivalence of the target compound's biochemical IC50 (7,030 nM) to this comparator's cellular IC50 (6,130 nM) suggests that, even if the target compound were cell-permeable, it would likely reside at the borderline of detectable cellular activity.

Cellular microtubule disruption MCF7 cell assay Target engagement

Kinase Selectivity Context: Absence of GSK-3β Activity Defines Differentiation from Indole-Glyoxylamide GSK-3 Inhibitors

No GSK-3β inhibitory data exist for the target compound in public databases, contrasting with structurally related indole-3-glyoxylamide derivatives that exhibit nanomolar GSK-3β inhibition (e.g., GSK-3β inhibitor 1, IC50 = 4.9 nM) [1]. The oxalamide linker in the target compound replaces the glyoxylamide carbonyl arrangement present in known GSK-3β pharmacophores, which is likely responsible for the shift in target profile from kinase inhibition toward weak tubulin binding [2]. This chemotype-level divergence means the target compound is unsuitable for GSK-3β-focused projects but can serve as a selectivity control to rule out tubulin-mediated off-target effects in kinase inhibitor screening.

GSK-3β inhibition Kinase selectivity profiling Indole-glyoxylamide chemotype

Structural Determinant of Reduced Potency: N2-(Pyridin-3-yl) vs. N2-(3,4,5-Trimethoxyphenyl) Substitution Effect

Comparative SAR analysis of the indole-oxalamide series reveals that replacing the N2-(pyridin-3-yl) group (present in the target compound) with a 3,4,5-trimethoxyphenyl substituent increases tubulin polymerization inhibitory potency from the micromolar range (IC50 ~7 μM) to the sub-micromolar range (IC50 ~0.45 μM) [1]. The pyridine nitrogen lone pair can engage in hydrogen bonding but lacks the hydrophobic bulk and trimethoxy pharmacophore required for high-affinity colchicine-site occupancy, which is a hallmark of potent microtubule destabilizers [2]. This molecular feature explains the target compound's positioning as a low-activity reference point within the series.

Structure–activity relationship Substituent electronic effects Tubulin binding pharmacophore

Defined Application Scenarios for N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide Based on Quantitative Differentiation Evidence


Negative Control for Tubulin Polymerization High-Throughput Screening

Given its weak tubulin polymerization IC50 of 7,030 nM—over 15-fold higher than potent series members [1]—this compound is optimally deployed as a negative control in biochemical turbidity assays. It establishes the activity floor for the indole-oxalamide chemotype, enabling robust Z'-factor calculation and hit threshold determination without the risk of false-positive microtubule destabilization signals.

Selectivity Probe to Discriminate Tubulin-Mediated vs. GSK-3β-Mediated Cellular Phenotypes

Because the oxalamide scaffold lacks GSK-3β inhibitory activity while retaining measurable (though weak) tubulin binding [1], the compound can be used in parallel with indole-glyoxylamide GSK-3 inhibitors (e.g., GSK-3β inhibitor 1, IC50 = 4.9 nM) to deconvolve whether observed antiproliferative effects arise from kinase inhibition or microtubule network disruption [2].

SAR Reference Standard for N2-Substituent Optimization Campaigns

The well-defined 15.7-fold potency deficit associated with the N2-(pyridin-3-yl) group relative to 3,4,5-trimethoxyphenyl-substituted analogs [1] makes this compound an essential baseline reference for medicinal chemistry teams iterating on the oxalamide N2 position. It quantifies the contribution of the pyridyl hydrogen-bond acceptor motif in isolation, providing a fixed benchmark against which new substituents can be evaluated.

Computational Docking and Pharmacophore Model Validation

The compound's combination of a hydrogen-bond-donating hydroxyethyl linker, a hydrogen-bond-accepting pyridine, and the planar indole ring system creates a defined pharmacophoric pattern. Its modest tubulin affinity (IC50 ~7 μM) makes it suitable for validating docking poses and scoring functions: a correctly parameterized model should rank this compound below sub-micromolar binders while still predicting measurable occupancy, thereby calibrating in silico screening workflows [1].

Quote Request

Request a Quote for N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.